3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-14-6-9(11(13-14)16-2)10(15)12-5-8-3-4-17-7-8/h3-4,6-7H,5H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXTYRYGPXIYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the pyrazole ring with thiophen-3-ylmethyl chloride in the presence of a base like sodium hydride.
Formation of the Carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-3-ylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Potential applications in the development of anti-inflammatory, analgesic, or antimicrobial agents.
Industry:
- Could be used in the development of new materials with specific electronic or optical properties.
- Potential applications in the agrochemical industry as a precursor to active ingredients.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The presence of the methoxy and thiophen-3-ylmethyl groups could influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 3-methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., CF₃ in Penthiopyrad), which may reduce oxidative metabolism compared to fluorinated analogs .
- Molecular Weight : At ~267.3 g/mol, the target compound is smaller than Penthiopyrad (359.4 g/mol), suggesting better bioavailability but possibly lower target affinity .
Biological Activity
3-Methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide is a novel compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
It features a methoxy group, a methyl group, and a thiophene moiety attached to the pyrazole ring. This unique combination contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to modulate enzyme activities or receptor functions, thereby influencing various biological pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in:
- Antimicrobial Activity : The compound may exhibit inhibitory effects against various pathogens.
- Anticancer Activity : It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.
Biological Activity Data
Recent studies have provided insights into the biological activities of this compound. Below is a summary of key findings:
Case Studies
- Antifungal Activity : In a study assessing various pyrazole derivatives, this compound exhibited notable antifungal properties against Gibberella zeae, outperforming standard fungicides at specific concentrations .
- Anticancer Efficacy : A series of tests on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in HeLa and A549 cells, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other pyrazole derivatives:
| Compound | Biological Activity |
|---|---|
| 3-Methoxy-1-methyl-1H-pyrazole-4-carboxamide | Moderate antifungal activity |
| 1-Methyl-N-(2-thiophenyl)pyrazole-4-carboxamide | Anticancer properties with lower IC50 values |
| 3-Methoxy-N-(thiophen-2-yl)pyrazole-4-carboxamide | Exhibits anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
